Dimethyl (2-chloro-2,4-dimethylpent-3-en-1-yl)phosphonate
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Overview
Description
Dimethyl (2-chloro-2,4-dimethylpent-3-en-1-yl)phosphonate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphonate group attached to a chlorinated and dimethylated pentenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-chloro-2,4-dimethylpent-3-en-1-yl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable chlorinated alkene. One common method includes the use of a base, such as sodium hydride, to deprotonate the dimethyl phosphite, followed by the addition of the chlorinated alkene under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-chloro-2,4-dimethylpent-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphonates with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted phosphonates, phosphonic acids, and reduced phosphonate derivatives.
Scientific Research Applications
Dimethyl (2-chloro-2,4-dimethylpent-3-en-1-yl)phosphonate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Investigated for its potential use in drug development, especially in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl (2-chloro-2,4-dimethylpent-3-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl (2-chloroethyl)phosphonate
- Trimethyl phosphite
Uniqueness
Dimethyl (2-chloro-2,4-dimethylpent-3-en-1-yl)phosphonate is unique due to its specific structural features, such as the presence of both chlorine and dimethyl groups on the pentenyl chain. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
61715-95-5 |
---|---|
Molecular Formula |
C9H18ClO3P |
Molecular Weight |
240.66 g/mol |
IUPAC Name |
4-chloro-5-dimethoxyphosphoryl-2,4-dimethylpent-2-ene |
InChI |
InChI=1S/C9H18ClO3P/c1-8(2)6-9(3,10)7-14(11,12-4)13-5/h6H,7H2,1-5H3 |
InChI Key |
FQBZCSNYXVFAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(CP(=O)(OC)OC)Cl)C |
Origin of Product |
United States |
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